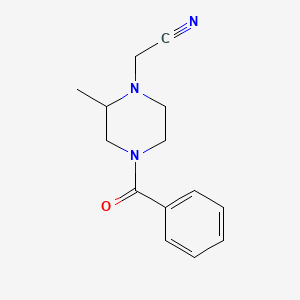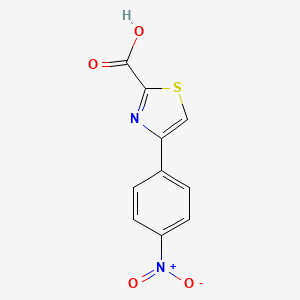
(4-Benzoyl-2-methyl-piperazin-1-yl)-acetonitrile
Descripción general
Descripción
(4-Benzoyl-2-methyl-piperazin-1-yl)-acetonitrile, also known as BMAPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMAPN belongs to the class of piperazine derivatives, which have been found to possess various biological activities. In
Aplicaciones Científicas De Investigación
(4-Benzoyl-2-methyl-piperazin-1-yl)-acetonitrile has been studied extensively for its potential applications in scientific research. It has been found to possess various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This compound has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to exhibit cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.
Mecanismo De Acción
The exact mechanism of action of (4-Benzoyl-2-methyl-piperazin-1-yl)-acetonitrile is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Additionally, this compound has been found to modulate the activity of various ion channels, including voltage-gated calcium channels and potassium channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (4-Benzoyl-2-methyl-piperazin-1-yl)-acetonitrile in lab experiments is its broad range of biological activities. This compound has been found to possess antimicrobial, antitumor, and anti-inflammatory properties, making it a versatile tool for scientific research. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for research purposes.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is its potential toxicity. This compound has been found to exhibit cytotoxic effects on both cancer cells and normal cells, which may limit its use in some experiments. Additionally, this compound has been shown to have low solubility in aqueous solutions, which may limit its bioavailability in certain experiments.
Direcciones Futuras
There are several future directions for research involving (4-Benzoyl-2-methyl-piperazin-1-yl)-acetonitrile. One potential area of research is the development of this compound-based therapies for cancer. This compound has been found to exhibit cytotoxic effects on various cancer cell lines, making it a potential candidate for cancer therapy. Additionally, further research is needed to understand the exact mechanism of action of this compound and its potential applications in various disease models.
Another potential area of research is the development of novel synthesis methods for this compound. While the current synthesis method is relatively straightforward, there may be alternative methods that could improve yields or reduce the use of hazardous chemicals. Additionally, further research is needed to optimize the purification process for this compound, which could improve its overall quality and purity.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. It possesses various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. While there are some limitations associated with its use in lab experiments, this compound remains a versatile tool for scientific research with several potential future directions for research.
Propiedades
IUPAC Name |
2-(4-benzoyl-2-methylpiperazin-1-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-12-11-17(10-9-16(12)8-7-15)14(18)13-5-3-2-4-6-13/h2-6,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQYZJUTBLWYOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC#N)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-(Methylthio)phenoxy]acetonitrile](/img/structure/B3041949.png)





![6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B3041956.png)
![1-[4-(1H-pyrrol-1-yl)phenyl]-1-ethanol](/img/structure/B3041958.png)


